Perfluorohexanenitrile

Vue d'ensemble

Description

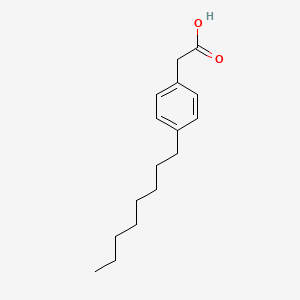

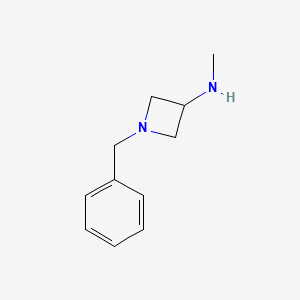

- Perfluorohexanenitrile (C<sub>6</sub>F<sub>11</sub>N) is a fluorocarbon compound.

- It is a derivative of hexane in which all hydrogen atoms are replaced by fluorine atoms.

- It is odorless, colorless, and has a low boiling point of 56 °C and freezing point of -90 °C.

- Used in electronic cooling liquid/insulator Fluorinert for low-temperature applications.

Synthesis Analysis

- The synthesis methods and pathways for Perfluorohexanenitrile are not explicitly mentioned in the available information.

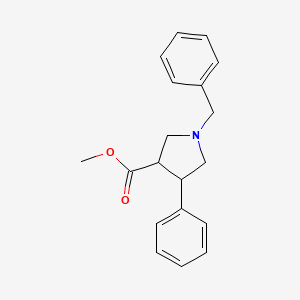

Molecular Structure Analysis

- The molecular formula is C<sub>6</sub>F<sub>11</sub>N.

- The structure features a helical carbon backbone.

- Specific structural details beyond this are not provided.

Chemical Reactions Analysis

- The specific chemical reactions involving Perfluorohexanenitrile are not detailed in the available information.

Physical And Chemical Properties Analysis

- Density : 1,680 kg/m<sup>3</sup> (liquid)

- Melting Point : -90 °C

- Boiling Point : 56 °C

- Vapor Pressure : 30.9 kPa @ 25 °C

- Thermal Conductivity : 0.057 W/m-K

- Viscosity : 0.64 cP

Applications De Recherche Scientifique

1. Analytical and Bioanalytical Applications

- Application Summary : Perfluorinated adsorbents have been used for solid-phase extraction of perfluorinated molecules or perfluorinated-tagged molecules in organic chemistry and heterogeneous catalysis. This approach has been extended to proteomics and metabolomics .

- Methods of Application : Perfluorinated adsorbents are generally prepared by bonding perfluoro-functionalized silanes to silica gels .

- Results or Outcomes : Due to their unique physicochemical properties, namely fluorophilicity and proteinophilicity, new applications of perfluorinated adsorbents in the field of environmental science and bio-affinity studies can be envisaged .

2. Detection and Treatment of Perfluorinated Compounds

- Application Summary : Perfluorinated compounds (PFCs) have become a global concern due to their environmental persistence and biotoxicity properties. There have been advances in detection technologies and treatment methods of PFCs .

- Methods of Application : Various treatment methods for PFCs have been analyzed, such as physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, and so on .

- Results or Outcomes : The review systematically analyzes the treatment effects, removal mechanisms, and future directions of various technologies to provide support and suggestions for PFCs pollution control technologies .

3. Synthesis and Applications of gem-Difluoroalkenes

- Application Summary : gem-Difluoroalkene derivatives, which can be synthesized from perfluorinated compounds, have a wide range of applications in medical chemistry, material chemistry, and fine chemicals . They are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : The synthesis of gem-difluoroalkene compounds is promoted by visible light .

- Results or Outcomes : The use of visible light in the synthesis of these compounds has become one of the most important synthetic methods in organic chemistry due to its mild, green, and efficient characteristics .

4. Applications in Perovskite Solar Cells

- Application Summary : Fullerene materials, which include perfluorinated compounds, have been widely utilized as electron transport layers, cathode interfacial layers, and trap passivators in constructing efficient organic–inorganic hybrid halide perovskite solar cells (PSCs) .

- Methods of Application : The functionalization of fullerene materials is key to their application in PSCs .

- Results or Outcomes : The use of functionalized fullerene materials in PSCs has been shown to improve the device efficiency and stability .

5. Synthesis of gem-Difluoroalkenes Promoted by Visible Light

- Application Summary : gem-Difluoroalkene compounds, which can be synthesized from perfluorinated compounds, have a wide range of applications in medical chemistry, material chemistry, and fine chemicals . They are also important synthetic intermediates for the preparation of various complex organic fluorine compounds .

- Methods of Application : The synthesis of gem-difluoroalkene compounds is promoted by visible light .

- Results or Outcomes : The use of visible light in the synthesis of these compounds has become one of the most important synthetic methods in organic chemistry due to its mild, green, and efficient characteristics .

6. Applications in Perovskite Solar Cells

- Application Summary : Fullerene materials, which include perfluorinated compounds, have been widely utilized as electron transport layers, cathode interfacial layers, and trap passivators in constructing efficient organic–inorganic hybrid halide perovskite solar cells (PSCs) .

- Methods of Application : The functionalization of fullerene materials is key to their application in PSCs .

- Results or Outcomes : The use of functionalized fullerene materials in PSCs has been shown to improve the device efficiency and stability .

Safety And Hazards

- Limited safety data is available, but it is essential to handle with care due to its chemical properties.

Orientations Futures

- Research on PFAS alternatives and sustainable removal methods is ongoing.

- Developing PFAS-free alternatives and understanding their environmental impact are critical areas for future exploration.

Please note that the information provided is based on available data, and further research may be necessary for a comprehensive analysis. If you have any specific questions or need additional details, feel free to ask!

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11N/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRKRRJSXWDMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544033 | |

| Record name | Undecafluorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecafluorohexanenitrile | |

CAS RN |

23790-49-0 | |

| Record name | Undecafluorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)

![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)

![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)